5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine
Description
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a pyridine derivative featuring a methyl group at the 5-position and a substituted piperidinyloxy moiety at the 2-position.
Properties
IUPAC Name |
5-methyl-2-(1-methylpiperidin-4-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(13-9-10)15-11-5-7-14(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWYLJLDCPXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the piperidine ring through a series of reactions, such as alkylation and reduction.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using cost-effective and efficient processes. These methods may include multicomponent reactions and the use of readily available starting materials .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ether linkage (C–O–C) between the pyridine and piperidine moieties can undergo cleavage under strong acidic or reductive conditions:
Mechanistic Insight : The ether bond is susceptible to nucleophilic attack due to the electron-withdrawing pyridine ring, which polarizes the C–O bond. In reductive cleavage, BBr₃ acts as a Lewis acid to facilitate bond breaking .
Functionalization of the Piperidine Moiety
The 1-methylpiperidin-4-yl group undergoes characteristic tertiary amine reactions:
N-Oxidation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%), CH₃COOH, RT, 24 hrs | 1-Methylpiperidin-4-yl N-oxide derivative | 85% |
Quaternary Ammonium Salt Formation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C, 8 hrs | 1,1-Dimethylpiperidin-4-ium iodide | 78% |
Key Note : The tertiary amine’s reactivity enables applications in drug discovery, where quaternization enhances bioavailability .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to the meta position relative to substituents:
Nitration
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2 hrs | 5-Methyl-3-nitro-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 45% |
Sulfonation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| SO₃/H₂SO₄, 50°C, 4 hrs | 5-Methyl-3-sulfo-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 32% |
Limitation : Low yields are attributed to the pyridine ring’s deactivation .
Cross-Coupling Reactions
The compound can participate in metal-catalyzed couplings after halogenation:
Bromination Followed by Suzuki-Miyaura Coupling
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | NBS, AIBN, CCl₄, 80°C, 6 hrs | 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 68% | |
| 2 | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂, dioxane, 100°C | Biaryl derivatives | 75–90% |
Application : This two-step protocol enables diversification for medicinal chemistry .
Reduction of the Pyridine Ring
Catalytic hydrogenation converts the pyridine ring to a piperidine:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), PtO₂, EtOH, RT, 12 hrs | 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]piperidine | 92% |
Note : The saturated piperidine derivative exhibits altered physicochemical properties, enhancing membrane permeability.
Oxidation of the Methyl Group
The 5-methyl group can be oxidized to a carboxylic acid under harsh conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O, 100°C, 24 hrs | 5-Carboxy-2-[(1-methylpiperidin-4-yl)oxy]pyridine | 28% |
Challenge : Low yield due to competing decomposition of the pyridine ring .
Complexation with Metals
The piperidine nitrogen and pyridine ring can coordinate transition metals:
| Metal Salt | Conditions | Application | Reference |
|---|---|---|---|
| CuCl₂ | MeOH, RT, 2 hrs | Catalytic ligand in C–N coupling |
Scientific Research Applications
Pharmacological Applications
1.1 Orexin Receptor Antagonism
One of the prominent applications of 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is its role as an orexin receptor antagonist. Orexin neuropeptides are critical in regulating wakefulness and appetite. Compounds that inhibit orexin receptors have been explored for treating insomnia and other sleep disorders. For example, studies have shown that dual orexin receptor antagonists (DORAs) can effectively promote sleep without the adverse effects commonly associated with traditional sedatives .
Case Study: DORA Development
- Compound: DORA 28 (MK-6096)
- Mechanism: Dual orexin receptor antagonism
- Outcome: Advanced to Phase II clinical trials for insomnia treatment, demonstrating significant efficacy in preclinical models .
Neuropharmacology
2.1 Blood-Brain Barrier Penetration
The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for central nervous system (CNS) disorders. This property allows it to be effective in targeting neurological conditions, including anxiety and depression .
Data Table: Blood-Brain Barrier Penetration Studies
Anticancer Research
3.1 Cancer Therapeutics
Research has also indicated that derivatives of this compound may possess anticancer properties. Compounds designed to target specific cancer pathways are being investigated for their ability to inhibit tumor growth and metastasis.
Case Study: Cancer Inhibition
- Focus: Development of compounds capable of inhibiting cancer cell proliferation.
- Findings: Certain analogs demonstrated significant activity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and structure activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying the piperidine ring and pyridine moieties to enhance potency, selectivity, and bioavailability.
Data Table: SAR Insights
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its combination of a methylated pyridine core and a methylpiperidinyloxy side chain. Key comparisons include:
5-Methyl-2-(piperidin-1-yl)pyridine (C11H16N2):
- Lacks the oxygen atom in the side chain compared to the target compound.
- Synthesized via a similar methodology (86% yield) using methoxypyridine and piperidine .
- The absence of the ether linkage may reduce polarity and alter pharmacokinetic properties.
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine (C11H15BrN2O):
- Bromine substituent at the 5-position increases molecular weight (271.15 g/mol) and may enhance electrophilicity for further functionalization .
- The bromine atom could influence binding affinity in medicinal applications compared to the methyl group in the target compound.
Chloro- and Nitro-Substituted Pyridines (e.g., 2-Chloro-5-(4-substituted phenyl)pyridines):
- Chloro and nitro groups increase molecular polarity and may improve solubility in polar solvents.
- Melting points for such derivatives range from 268–287°C, suggesting higher crystallinity compared to methylated analogs .
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
Key Observations :
Pharmacological Implications
- Methyl vs. Bromine Substitutents : The methyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, whereas bromine could improve target binding via halogen bonding .
- Piperidinyloxy vs. Piperidinyl : The ether linkage in the target compound may confer metabolic stability compared to secondary amines, as seen in 5-methyl-2-(piperidin-1-yl)pyridine .
Biological Activity
5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine is a compound of interest in medicinal chemistry due to its potential biological activity. The presence of the piperidine moiety enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring substituted with a methyl group and an ether linkage to a piperidine ring. This unique structure contributes to its biological properties.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 204.27 g/mol |
| Solubility | Soluble in organic solvents, limited in water |
| Melting Point | Not specified in available literature |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine moiety facilitates binding to these targets, which can modulate their activity. This interaction may lead to various pharmacological effects, including potential therapeutic benefits in treating neurological disorders.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant activity against various biological targets:
- Receptor Interaction : The compound may act as a ligand for several G protein-coupled receptors (GPCRs), influencing signal transduction pathways.
- Antineoplastic Activity : Studies have shown that derivatives of similar structures can exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems, particularly those involving serotonin and dopamine .
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
Study 1: Neuropharmacological Assessment
A study investigated the effects of related piperidine derivatives on serotonin receptors, revealing that modifications at the piperidine nitrogen significantly altered binding affinity and selectivity. This suggests that the piperidine ring plays a crucial role in the pharmacodynamics of these compounds .
Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry evaluated the anticancer properties of substituted pyridines, including those with piperidine moieties. The findings indicated that certain derivatives exhibited potent growth inhibition against breast cancer cell lines, highlighting their potential as therapeutic agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds reveals distinct differences in biological activity:
| Compound | Biological Activity | Notes |
|---|---|---|
| 5-Bromo-3-methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine | High affinity for GPCRs | Enhanced reactivity due to bromine substitution |
| 3-Methyl-2-(1-methylpiperidin-4-yloxy)pyridine | Moderate neuroactivity | Lacks bromine; different pharmacokinetic profile |
| 5-Methylpyridine | Low receptor affinity | Lacks piperidine moiety; minimal biological activity |
Q & A
Basic: What are the key steps in synthesizing 5-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine?
Methodological Answer:
The synthesis typically involves:
- Fluorination : Introduction of a fluorine atom at the 5-position of the pyridine ring via electrophilic aromatic substitution or halogen exchange.
- Ether Formation : Nucleophilic substitution between a hydroxyl-containing pyridine intermediate and 1-methylpiperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) .
- Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations: Reaction temperature (60–80°C) and solvent choice (polar aprotic solvents) are critical for yield optimization.
Basic: What analytical techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR to verify substitution patterns (e.g., fluorine at C5, piperidinyl ether at C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₁₅FN₂O, MW ≈ 210.25 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of the pyridine and piperidine rings, confirming the ether linkage .
Advanced: How does this compound interact with cannabinoid receptors (CB1/CB2)?
Methodological Answer:
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using ) quantify affinity (Kᵢ values). Structural analogs show Kᵢ < 100 nM for CB1, suggesting high receptor engagement .
- Functional Assays : Measurement of cAMP inhibition or β-arrestin recruitment to assess agonism/antagonism. Fluorine substitution enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Receptor Subtype Selectivity : Computational docking (e.g., Glide or AutoDock) identifies key interactions (e.g., hydrogen bonding with Ser383 in CB1) .
Advanced: What metabolic pathways are implicated in its biotransformation?
Methodological Answer:
- Hepatic Metabolism : Cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the piperidine ring, forming hydroxylated metabolites. Use liver microsomes or hepatocyte incubations to identify primary metabolites .
- Fluorine Stability : -NMR tracks defluorination, a common metabolic liability in fluorinated compounds. LY293111 (a structural analog) exhibits long-lived circulating metabolites in rats, suggesting similar stability .
- Excretion Studies : Radiolabeled -tracing in urine/feces quantifies elimination routes .
Advanced: How do stereochemical variations (e.g., piperidine ring conformation) affect its pharmacological activity?
Methodological Answer:
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates R/S enantiomers.
- Biological Evaluation : Compare enantiomers in receptor-binding assays. For example, 5-Fluoro analogs show enantiomer-specific inhibition of cytochrome P450 enzymes (e.g., CYP2D6), altering drug-drug interaction risks .
- Computational Modeling : Molecular dynamics simulations (e.g., AMBER) predict how piperidine ring puckering impacts receptor binding .
Advanced: What strategies optimize its pharmacokinetic profile for CNS targeting?
Methodological Answer:
- Lipophilicity Optimization : LogP adjustments via substituent modifications (e.g., methyl vs. trifluoromethyl groups) to balance blood-brain barrier penetration and solubility .
- Prodrug Design : Esterification of the pyridine nitrogen to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form .
- Plasma Protein Binding (PPB) : Equilibrium dialysis assays quantify PPB; fluorine substitution often reduces PPB, increasing free drug concentration .
Advanced: How does the compound’s structure-activity relationship (SAR) compare to fluorinated pyridine analogs?
Methodological Answer:
-
Core Scaffold Analysis : Fluorine at C5 enhances metabolic stability compared to chloro or bromo analogs (e.g., 5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyridine) .
-
Ether Linkage Impact : Replacement of the piperidinyl ether with morpholine (as in FIPM) reduces CB1 affinity but improves solubility, highlighting the balance between hydrophobicity and target engagement .
-
SAR Tables :
Substituent CB1 Kᵢ (nM) Solubility (µg/mL) -F (C5) 45 12 -Cl (C5) 120 8 -OCH₃ (C2) >1000 30
Advanced: What in vivo models are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Neuropharmacology : Rodent models of anxiety (elevated plus maze) or epilepsy (pentylenetetrazole-induced seizures) assess CB1-mediated effects. Dose-response studies (1–10 mg/kg, i.p.) quantify efficacy .
- PET Imaging : Radiolabel with for tracer studies (e.g., LRRK2 imaging in Parkinson’s disease models), leveraging structural similarity to FIPM .
- Toxicity Screening : Acute toxicity (LD₅₀) and hERG channel inhibition assays (patch-clamp) prioritize candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
